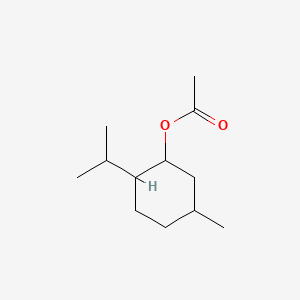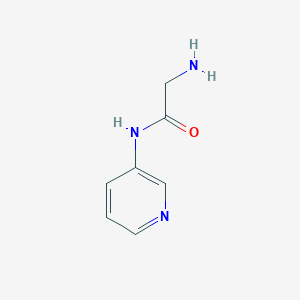
2-Undecylimidazoline
Vue d'ensemble
Description
2-Undecylimidazoline is an organic compound with the molecular formula C14H28N2. It is a derivative of imidazoline, characterized by the presence of an undecyl group attached to the nitrogen atom of the imidazoline ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including corrosion inhibition and as an emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecylimidazoline typically involves the reaction of ethylenediamine with a long-chain aldehyde, such as dodecyl aldehyde. The reaction is carried out in the presence of an acid catalyst under controlled temperature conditions. The general steps are as follows:
Reactants: Ethylenediamine and dodecyl aldehyde.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Conditions: The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of ethylenediamine and dodecyl aldehyde into the reactor.
Catalysis: Use of a solid acid catalyst to facilitate the reaction.
Temperature Control: Maintaining the reaction temperature within the optimal range to maximize yield.
Product Isolation: The product is isolated through distillation and purification processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Undecylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: Imidazole derivatives with varying degrees of oxidation.
Reduction Products: Amine derivatives with different alkyl chains.
Substitution Products: Substituted imidazolines with various functional groups.
Applications De Recherche Scientifique
2-Undecylimidazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor in metal protection and as a surfactant in various chemical formulations.
Biology: Investigated for its potential antimicrobial properties and its role in biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed in the formulation of lubricants, emulsifiers, and anti-corrosion coatings.
Mécanisme D'action
The mechanism of action of 2-Undecylimidazoline involves its interaction with metal surfaces and biological membranes. The undecyl group provides hydrophobic interactions, while the imidazoline ring can form coordination bonds with metal ions. This dual functionality allows it to act as an effective corrosion inhibitor and surfactant. In biological systems, it can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-Decylimidazoline: Similar structure with a decyl group instead of an undecyl group.
2-Dodecylimidazoline: Contains a dodecyl group, providing slightly different surfactant properties.
2-Tetradecylimidazoline: Features a longer tetradecyl chain, affecting its solubility and interaction with surfaces.
Uniqueness: 2-Undecylimidazoline is unique due to its optimal chain length, which balances hydrophobic and hydrophilic interactions, making it highly effective in both corrosion inhibition and surfactant applications. Its versatility and efficiency in various industrial and scientific applications set it apart from other similar compounds.
Propriétés
IUPAC Name |
2-undecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDZKKDCTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908971 | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-61-5, 29249-55-6 | |
| Record name | 2-Imidazoline, 2-undecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecylimidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















